molecular formula C20H29N10O23P5 B12671423 P1-(5'-Adenosyl)-P5-(5'-guanosyl) pentaphosphate CAS No. 56983-24-5

P1-(5'-Adenosyl)-P5-(5'-guanosyl) pentaphosphate

Cat. No.: B12671423
CAS No.: 56983-24-5
M. Wt: 932.4 g/mol
InChI Key: CNMILLPGDWDFCZ-INFSMZHSSA-N
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Description

P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate is a purine ribonucleoside 5’-tetraphosphate compound It consists of a 5’-adenosyl residue at the P1 position and a 5’-guanosyl residue at the P5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate typically involves the use of high-pressure liquid chromatography (HPLC) for purification. One method involves the use of covalent boronate chromatography to purify the compound from cellular extracts. The purified compound is then treated with alkaline phosphatase to hydrolyze residual mononucleotides .

Industrial Production Methods

the use of recombinant Escherichia coli for the production of related compounds, such as GDP-l-fucose, suggests that similar biotechnological approaches could be employed .

Chemical Reactions Analysis

Types of Reactions

P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by specific enzymes, such as dinucleoside polyphosphate pyrophosphohydrolase .

Common Reagents and Conditions

Common reagents used in the reactions involving P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate include alkaline phosphatase and magnesium ions. The reactions typically occur under physiological conditions, such as neutral pH and the presence of divalent cations .

Major Products

The major products formed from the hydrolysis of P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate include adenosine monophosphate (AMP) and guanosine monophosphate (GMP) .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate is unique due to its structure, which includes both adenosine and guanosine residues. This dual-nucleotide composition allows it to interact with a broader range of nucleotide-binding proteins compared to compounds with only one type of nucleotide .

Properties

CAS No.

56983-24-5

Molecular Formula

C20H29N10O23P5

Molecular Weight

932.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(48-18)1-46-54(36,37)50-56(40,41)52-58(44,45)53-57(42,43)51-55(38,39)47-2-7-11(32)13(34)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1

InChI Key

CNMILLPGDWDFCZ-INFSMZHSSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N

physical_description

Solid

Origin of Product

United States

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